5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
ADX10061 is a potent, selective antagonist of the dopamine D1 receptor. It is developed by Addex Pharmaceuticals for the treatment of nicotine dependence.
Brand Name:
Vulcanchem
CAS No.:
128022-68-4
VCID:
VC0517339
InChI:
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
SMILES:
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
Molecular Formula:
C19H20N2O4
Molecular Weight:
340.4 g/mol
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
CAS No.: 128022-68-4
Cat. No.: VC0517339
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ADX10061 is a potent, selective antagonist of the dopamine D1 receptor. It is developed by Addex Pharmaceuticals for the treatment of nicotine dependence. |
|---|---|
| CAS No. | 128022-68-4 |
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
| Standard InChI Key | XZPSYCOYKJRHKE-MRXNPFEDSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
| SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator